2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid
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Overview
Description
2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid is a chemical compound with the molecular formula C14H11BrClNO2 and a molecular weight of 340.60 g/mol . . This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with an amino and acetic acid functional group.
Preparation Methods
The synthesis of 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid involves several steps, typically starting with the bromination and chlorination of a phenyl ring. The amino group is introduced through a substitution reaction, followed by the addition of the acetic acid moiety. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine or chlorine atoms.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures to optimize the reaction yields . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway . By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid can be compared with other similar compounds, such as:
Diclofenac: Both compounds share structural similarities and exhibit anti-inflammatory properties.
2-(2,6-Dichlorophenyl)amino]benzeneacetic acid: This compound also shares a similar structure but lacks the bromine atom, which may influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C8H7BrClNO2 |
---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-6-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
InChI Key |
LFNZVSDQLGYYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(C(=O)O)N)Cl |
Origin of Product |
United States |
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